molecular formula C20H22BrN3O3S B300761 5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide

5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide

Cat. No.: B300761
M. Wt: 464.4 g/mol
InChI Key: JHNDAGUNFMPKBH-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide is a complex organic compound with a molecular formula of C19H21BrN2O3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a carbamothioyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the bromination of 2-methoxybenzamide. The brominated intermediate is then reacted with 3-(pentanoylamino)phenyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-formyl-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide, while substitution of the bromine atom with an amine can yield 5-amino-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide .

Scientific Research Applications

5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide: Similar structure but with a chlorine atom instead of a methoxy group.

    5-bromo-2-methoxy-3-nitropyridine: Similar structure but with a nitro group instead of the carbamothioyl group.

Uniqueness

5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .

Properties

Molecular Formula

C20H22BrN3O3S

Molecular Weight

464.4 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H22BrN3O3S/c1-3-4-8-18(25)22-14-6-5-7-15(12-14)23-20(28)24-19(26)16-11-13(21)9-10-17(16)27-2/h5-7,9-12H,3-4,8H2,1-2H3,(H,22,25)(H2,23,24,26,28)

InChI Key

JHNDAGUNFMPKBH-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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